6-Methyl-1,4-diphenylpyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,4-diphenylpyrimidin-2-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-diphenylpyrimidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with acetophenone in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-diphenylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methyl-1,4-diphenylpyrimidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating infections and cancer.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-diphenylpyrimidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
1,4-Diphenylpyrimidine: Lacks the methyl group at position 6.
6-Methylpyrimidine: Lacks the phenyl groups at positions 1 and 4.
Uniqueness
6-Methyl-1,4-diphenylpyrimidin-2-one is unique due to the presence of both methyl and phenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
74152-13-9 |
---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
6-methyl-1,4-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-13-12-16(14-8-4-2-5-9-14)18-17(20)19(13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
JSWWHSFRAIRVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.